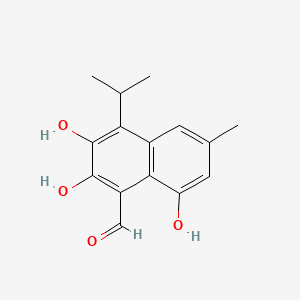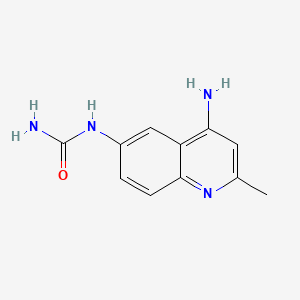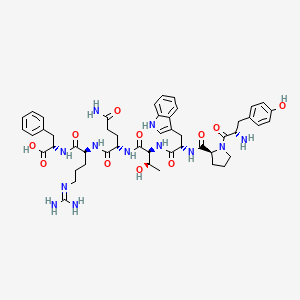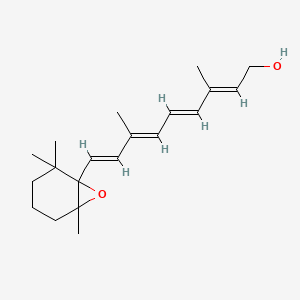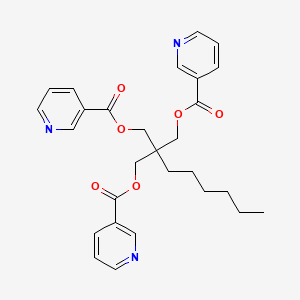
Herbimycin
概述
描述
草霉素A 是一种苯醌安莎霉素类抗生素,最初因其除草活性而被发现。它以其与热休克蛋白 90 (Hsp90) 结合并改变其功能的能力而闻名。 Hsp90 客户端蛋白在细胞周期、细胞生长、细胞存活、细胞凋亡、血管生成和肿瘤发生的调节中发挥着至关重要的作用 .
科学研究应用
草霉素A 在科学研究中具有广泛的应用:
化学: 它被用作研究酪氨酸激酶抑制和 Hsp90 在蛋白质折叠和稳定中的作用的工具。
生物学: 草霉素A 用于研究细胞周期调节、细胞凋亡和信号转导通路。
医学: 由于该化合物能够诱导肿瘤细胞凋亡并使其对化疗药物敏感,因此在癌症研究中显示出潜力。
作用机制
草霉素A 通过特异性结合 Hsp90 及其内质网同源物 GP96 来发挥作用。这种结合会干扰蛋白质的构象成熟和细胞应激反应。在癌细胞中,Hsp90 稳定突变的生长因子和信号蛋白,这些蛋白促进肿瘤生长。 草霉素A 使 Hsp90 失活,导致这些癌细胞蛋白降解 .
未来方向
Herbimycin A represents a novel class of drug that targets the degradation of tyrosine kinases by the 20S proteasome . The ubiquitin dependence of this process indicates that this degradation of tyrosine kinases might involve the 20S proteasome as the proteolytic core of the ubiquitin-dependent 26S protease . This suggests potential future directions for the development of new drugs targeting tyrosine kinases.
生化分析
Biochemical Properties
Herbimycin interacts with Hsp90, a molecular chaperone . This interaction alters the function of Hsp90, affecting the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . This compound also induces the degradation of proteins that need to be mutated in tumor cells such as v-Src, Bcr-Abl, and p53 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the function of Hsp90 . This alteration impacts cell signaling pathways, gene expression, and cellular metabolism . This compound also induces the degradation of proteins that need to be mutated in tumor cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with Hsp90 . This binding alters the function of Hsp90, leading to changes in gene expression and the degradation of certain proteins .
准备方法
草霉素A 通常从吸湿链霉菌中分离出来。草霉素A 的合成路线涉及复杂的合成有机化学技术。该化合物是通过一系列反应合成的,包括苯醌环的形成和内酰胺官能团的引入。 工业生产方法通常涉及使用链霉菌属的细菌进行发酵过程,随后进行提取和纯化步骤 .
化学反应分析
草霉素A 会发生各种化学反应,包括:
氧化: 草霉素A 可以被氧化形成不同的衍生物。
还原: 该化合物可以在特定条件下被还原,从而产生还原形式。
取代: 草霉素A 可以发生取代反应,特别是涉及其甲氧基。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物通常是具有修饰官能团的草霉素A 衍生物 .
相似化合物的比较
草霉素A 与其他苯醌安莎霉素类抗生素(如格尔德霉素和麦贝素)类似。 它在特异性抑制酪氨酸激酶和诱导肿瘤细胞凋亡的能力方面是独一无二的。 类似的化合物包括:
格尔德霉素: 另一种具有类似生物活性的 Hsp90 抑制剂。
麦贝素: 一种具有抗肿瘤特性的安莎霉素类抗生素。
19-烯丙胺草霉素A: 草霉素A 的一种衍生物,对硫醇化合物处理稳定 .
草霉素A 因其对酪氨酸激酶的强劲抑制以及在癌症研究中的作用而脱颖而出。
属性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHMSDENAOJFZ-BVXDHVRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70563-58-5 | |
| Record name | Herbimycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70563-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Herbimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070563585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HERBIMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815WDV2HST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Herbimycin A and what is its primary mechanism of action?
A1: this compound A is a benzoquinonoid ansamycin antibiotic produced by certain Streptomyces species. It primarily acts as a protein tyrosine kinase inhibitor, specifically targeting the ATP-binding site of these enzymes. [, , , , ]
Q2: How does this compound A affect cellular processes like proliferation and differentiation?
A2: By inhibiting tyrosine kinases, this compound A disrupts downstream signaling pathways crucial for cell growth and differentiation. For example, it has been shown to induce erythroid differentiation in K562 human leukemia cells, potentially by inhibiting the BCR/ABL tyrosine kinase implicated in this disease. [, ] It also reverses transformed phenotypes in src oncogene-expressing rat fibroblasts, demonstrating its potential in cancer research. []
Q3: Does this compound A affect all tyrosine kinases equally?
A3: While this compound A inhibits a broad range of tyrosine kinases, its potency and selectivity vary. Research suggests that it might preferentially target specific tyrosine kinases. For instance, it demonstrates higher sensitivity towards BCR/ABL kinase compared to v-src kinase. [, ]
Q4: Can you elaborate on the downstream effects of this compound A on signaling pathways?
A4: this compound A affects various signaling pathways, including those involving Ras, p38 MAPK, and NF-κB. It has been shown to transiently activate Ras-dependent signaling during erythroid differentiation in K562 cells. [] It also protects against okadaic acid-induced apoptosis in NRK-52E renal epithelial cells by inhibiting p38 kinase activation. [] Furthermore, this compound A abrogates NF-κB activation by preferentially interacting with the IκB kinase β subunit. []
Q5: What is the molecular formula and weight of this compound A?
A5: The molecular formula of this compound A is C28H35NO9, and its molecular weight is 529.58 g/mol. [, ]
Q6: Is there spectroscopic data available for this compound A?
A6: Yes, spectroscopic data, including UV absorbance profiles, is used to identify and characterize this compound A and its analogs. High-resolution electrospray ionization mass spectrometry is also employed for analysis. []
Q7: Does this compound A exhibit any catalytic properties?
A8: this compound A is not known to possess intrinsic catalytic properties. Its primary mode of action is through binding and inhibiting the activity of specific enzymes, particularly tyrosine kinases. [, , , , ]
Q8: Have computational methods been used to study this compound A?
A9: While the provided research doesn't elaborate on specific computational studies, techniques like molecular docking and molecular dynamics simulations can be used to understand this compound A's interactions with its target proteins and aid in the design of more potent and selective analogs. []
Q9: What are the challenges associated with the formulation of this compound A?
A11: Like many potent inhibitors, this compound A might present challenges in formulation development, particularly regarding solubility and stability. Strategies like encapsulation in nanoparticles or the use of specific excipients could be explored to improve its bioavailability and stability. []
Q10: Is there information available on the safety profile and regulatory aspects of this compound A?
A12: While the provided research primarily focuses on the in vitro effects of this compound A, further studies are necessary to establish its comprehensive safety profile, including potential long-term effects and environmental impact. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound A?
A13: Detailed investigation into the in vivo behavior of this compound A, including its ADME profile, is crucial to understand its potential for clinical development. []
Q12: What are the key findings from in vitro studies on this compound A?
A14: In vitro studies have demonstrated that this compound A effectively inhibits the growth of various cancer cell lines, including lung cancer (A549) and leukemia cells (HL-60), with lower toxicity compared to standard anticancer drugs like comptothecin and cyclosporin A. [] It also induces erythroid differentiation in K562 cells and reverses transformed phenotypes in src oncogene-expressing cells. [, ]
Q13: Are there known mechanisms of resistance to this compound A?
A16: While the provided research doesn't specifically address resistance mechanisms to this compound A, it's possible that cells could develop resistance through mutations in the target tyrosine kinases or upregulation of alternative signaling pathways. []
Q14: What are the potential toxicities associated with this compound A?
A17: Although in vitro studies suggest lower toxicity compared to some standard anticancer drugs, comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









